p-Quinquephenyl

描述

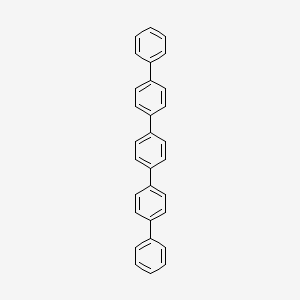

p-Quinquephenyl: is an organic compound consisting of five phenyl rings connected in a linear arrangement. It is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields. The molecular formula of this compound is C₃₀H₂₂, and it has a molecular weight of 382.4957 g/mol .

准备方法

Synthetic Routes and Reaction Conditions:

-

Triphenylphosphine and p-Xylylene Dichloride Method:

- A mixture of triphenylphosphine and p-xylylene dichloride in dimethylformamide is heated at reflux with stirring for three hours. The resulting white crystalline solid is collected and dried .

- The intermediate product, 1,4-bis-(4-phenylbutadienyl)benzene, is then reacted with diethyl acetylenedicarboxylate in o-dichlorobenzene at reflux for three hours. The mixture is cooled, and potassium hydroxide is added, followed by refluxing for two hours. The final product, p-Quinquephenyl, is obtained after several purification steps .

-

Physical Vapor Transport Method:

- High-quality crystals of this compound can be grown by slow cooling of a hot chlorobenzene solution. Alternatively, physical vapor transport can be used to grow large-area free-standing single crystals .

化学反应分析

Types of Reactions:

-

Oxidation:

- p-Quinquephenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinone derivatives .

-

Reduction:

-

Substitution:

- This compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). These reactions typically yield halogenated or nitrated derivatives .

Common Reagents and Conditions:

- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Halogens, nitric acid.

Major Products:

- Quinone derivatives (oxidation).

- Partially hydrogenated derivatives (reduction).

- Halogenated or nitrated derivatives (substitution).

科学研究应用

Chemistry:

- p-Quinquephenyl is used as a building block in the synthesis of various organic compounds and materials. Its stability and electronic properties make it suitable for use in organic semiconductors and light-emitting diodes .

Biology and Medicine:

- Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or other pharmacological properties .

Industry:

- This compound is used in the production of high-performance polymers and materials. Its ability to form stable, high-quality crystals makes it valuable in the development of optoelectronic devices .

作用机制

The mechanism of action of p-Quinquephenyl is primarily related to its electronic properties. The compound’s conjugated structure allows for efficient electron transport, making it useful in electronic and optoelectronic applications. When doped with potassium, this compound exhibits superconducting properties, with a critical temperature of 7.3 K. This superconductivity is attributed to the formation of bipolarons, which facilitate electron pairing and transport .

相似化合物的比较

- p-Quaterphenyl

- p-Sexiphenyl

- p-Terphenyl

Comparison:

p-Quinquephenyl stands out due to its unique balance of stability, electronic properties, and ability to form high-quality crystals, making it a versatile compound in various scientific and industrial applications.

生物活性

p-Quinquephenyl, a compound known for its unique structural properties, has garnered attention in various fields of research due to its intriguing biological activities. This article delves into the biological mechanisms, effects on cellular processes, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a polyphenyl compound with the formula CH and a molecular weight of 378.49 g/mol. Its structure consists of five connected phenyl rings, which confer rigidity and unique electronic properties, making it suitable for various applications in materials science and biochemistry.

Target Interactions

This compound primarily interacts with biomolecules through non-covalent interactions , influencing various biochemical pathways. It is known to form supramolecular nano-assemblies , which play a critical role in its biological activity. The compound can bind to proteins and enzymes, altering their conformation and activity, thus impacting cellular functions such as signaling pathways, gene expression, and metabolic processes.

Biochemical Pathways Affected

The biochemical pathways influenced by this compound include:

- Cell Signaling : Modulation of transcription factors leading to altered gene expression.

- Metabolic Enzyme Interaction : Affecting overall metabolic flux within cells by interacting with metabolic enzymes .

- Cell Growth and Differentiation : Changes in cellular functions such as apoptosis and differentiation have been observed as a result of this compound exposure.

Case Studies

-

Cellular Effects :

- In vitro studies demonstrated that this compound can enhance enzymatic activity at low concentrations while exhibiting toxicity at high doses, leading to oxidative stress and cellular damage.

- Long-term exposure studies indicated sustained changes in gene expression profiles in various cell types, showcasing its potential as a tool for studying cellular responses to chemical stimuli.

-

Animal Models :

- Dosage-dependent effects were noted in animal models, where low doses improved metabolic functions, while higher doses resulted in adverse effects such as increased apoptosis rates.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests that its ability to form supramolecular structures enhances its bioavailability. However, environmental factors such as light exposure can lead to degradation over time, affecting its stability and efficacy.

Toxicological assessments indicate that while this compound can be beneficial at certain concentrations, careful consideration must be given to dosage to avoid detrimental effects on cellular health.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Enzymatic Activity | Enhances at low doses; inhibited at high doses |

| Gene Expression Modulation | Alters transcription factor activity leading to changes |

| Cellular Metabolism | Affects metabolic enzyme interactions |

| Toxicity | Induces oxidative stress and apoptosis at elevated levels |

Table 2: Quantum Yield Measurements

| Solvent | PL Quantum Yield (φ) | Absorption Max (nm) |

|---|---|---|

| Dioxane | 0.98 | 260 |

| THF | 0.93 | 260 |

| Hexane | 0.63 | 270 |

属性

IUPAC Name |

1,4-bis(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUOJTVNIHQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184751 | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-05-0 | |

| Record name | p-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: p-Quinquephenyl, also known as pentaphenyl, has a molecular formula of C30H22 and a molecular weight of 382.51 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize this compound. These include:

- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule and can be used to determine the band gap. Studies have shown absorption peaks around 325 nm and a band gap of 3.27–3.34 eV for this compound derivatives. []

- Fluorescence spectroscopy: Reveals information about the excited state properties of the molecule. This compound exhibits strong blue fluorescence, with emission maxima varying depending on the solvent and aggregation state. [, ]

- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule. Characteristic bands in the region of 680-920 cm-1 have been observed and assigned. []

- Raman spectroscopy: Complementary to IR spectroscopy, provides information about molecular vibrations. Studies have focused on chain length effects on specific vibrational modes. []

- NMR spectroscopy: Both 1H and 13C NMR data have been used to confirm the structure and analyze the chemical environment of protons and carbons in this compound and its derivatives. [, ]

ANone: this compound exhibits various phase transitions depending on temperature:

- Crystalline phase: At room temperature, this compound exists as a crystalline solid. [, , ] It undergoes a solid-state transition upon cooling to 110 K, attributed to a conformational change from an averaged planar to a static non-planar structure. []

- Liquid crystalline phases: Upon heating, this compound transitions to a nematic phase and a monotropic smectic A phase before melting. [, , ] The nematic phase exhibits only orientational order, while the smectic A phase possesses both orientational and positional order. []

- Isotropic phase: At even higher temperatures, this compound transitions to an isotropic liquid. [, ]

A: High-pressure studies using X-ray diffraction have revealed changes in the intermolecular distances and molecular arrangement of crystalline this compound. [, ] These changes influence bulk properties like optical response and charge transport. The bulk modulus of this compound has been determined to be 93 kbar, with a pressure derivative of 7.5. [, ]

A: The solubility of this compound depends on its structure and the presence of substituents. While unsubstituted this compound has limited solubility, derivatives with phenyl or biphenyl side groups exhibit enhanced solubility in organic solvents like tetrahydrofuran and chloroform. [] Introducing alkoxy side chains can further improve solubility. []

ANone: Due to its electronic and structural properties, this compound and its derivatives have been explored for various applications, including:

- Organic thin film transistors (OTFTs): this compound exhibits promising field-effect mobility (10-1 cm2/V s) and on/off current ratios (105-106), making it a potential candidate for OTFTs. []

- Organic light-emitting diodes (OLEDs): Derivatives like perfluoro-1,3,5-tris(this compound)benzene (PF-16Y) have been investigated as electron-transport layers in OLEDs due to their high electron mobility. [, ]

- Blue-light-emitting materials: Polyamides containing this compound units exhibit strong blue fluorescence, making them suitable for light-emitting applications. []

A: The high degree of molecular ordering observed in this compound films, revealed through X-ray diffraction, is believed to contribute to its good field-effect mobility in OTFTs. [] Longer chain oligophenyls like p-sexiphenyl show even higher mobility, suggesting that increasing the chain length can enhance charge transport properties. []

A: Studies have investigated the interaction of this compound with alkali metals like potassium. [, , ] Doping this compound with potassium leads to interesting electronic changes and potential superconducting behavior. Raman spectroscopy has revealed the formation of bipolarons upon potassium intercalation, highlighting the role of charge transfer in these interactions. [, ]

ANone: Yes, this compound can be chemically modified to create a diverse range of materials. Researchers have successfully synthesized various derivatives, including:

- Ethynyl-substituted p-quinquephenyls: These derivatives can be further converted into extended fused-ring structures with interesting optical properties. [, ]

- Alkoxy-substituted this compound polyesters: These polymers exhibit liquid crystalline behavior and have potential applications in areas like displays and sensors. []

- Polyamides and polyimides: Incorporating this compound units into the polymer backbone results in materials with high thermal stability and solubility in organic solvents. [, ]

A: Studies have demonstrated that externally introduced bromine atoms can steer the on-surface reactions of this compound on copper surfaces. [] The presence of bromine at a specific stoichiometric ratio promotes highly selective trans-dehydrogenation coupling at the meta-C-H site of this compound molecules. This selectivity arises from the influence of bromine on the molecular assembly structure, electronic properties, and adsorption stability of the reacting molecules. []

ANone: Yes, computational chemistry has been employed to study the conformational properties and electronic structure of this compound:

- Torsional energy calculations: Density functional theory (DFT) calculations have been used to investigate the torsional energy curves of this compound, revealing the energy barriers associated with rotations around the phenyl-phenyl bonds. [] These calculations provide insights into the conformational preferences and flexibility of the molecule.

- Molecular dynamics simulations: Simulations have been used to understand the dynamic behavior of this compound in different phases and to investigate its self-assembly properties. [, ] These simulations help to elucidate the relationship between molecular structure, intermolecular interactions, and macroscopic properties.

A: this compound played a crucial role in understanding liquid crystals. Early observations of its liquid crystalline behavior, along with its homologues like p-sexiphenyl, contributed significantly to the development of theories and models describing the behavior of rod-like molecules in liquid crystalline phases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。